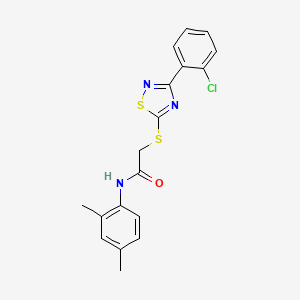

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c1-11-7-8-15(12(2)9-11)20-16(23)10-24-18-21-17(22-25-18)13-5-3-4-6-14(13)19/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAQRWYROJQNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article summarizes the biological activity of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The compound features a thiadiazole core substituted with a 2-chlorophenyl group and an N-(2,4-dimethylphenyl)acetamide moiety. The synthesis typically involves the reaction of thiadiazole derivatives with acetamide groups, often utilizing various synthetic pathways to optimize yield and purity.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including the target compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Induces G2/M cell cycle arrest |

| HepG2 (Liver) | 10.28 | Inhibits cell proliferation |

| A431 (Skin) | 9.6 | Induces apoptosis via Bax/Bcl-2 modulation |

These results indicate that the compound exhibits potent growth inhibitory activity across multiple cancer types.

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, which is crucial for halting cancer progression .

- Apoptosis Induction : Studies have demonstrated that it promotes apoptosis in A431 cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) .

- Inhibition of Tumor Growth Factors : The compound also inhibits vascular endothelial growth factor (VEGF), impacting tumor angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiadiazole ring and substituents significantly influence biological activity. For instance:

- Substituting different aryl groups can enhance cytotoxicity.

- The presence of halogens such as chlorine on the phenyl ring has been associated with increased potency against cancer cell lines .

Case Studies

- MCF-7 Cell Line Study : A recent study reported that the compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong anticancer activity. The mechanism was linked to cell cycle arrest at the G2/M phase .

- A431 Cell Line Evaluation : In another investigation focusing on A431 cells, the compound induced apoptosis and inhibited VEGF signaling pathways, highlighting its potential as a therapeutic agent for skin cancers .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , and it features a unique combination of functional groups that may enhance its selectivity and potency against specific biological targets. The structural components include:

- Thiadiazole Ring : Known for its diverse biological activities.

- Chlorophenyl Group : Potentially enhances interaction with biological targets.

- Dimethylphenyl Acetamide Group : May contribute to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide showed potent activity against various bacterial strains. Minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL for several derivatives tested against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. In vivo studies have shown that these compounds can reduce inflammatory markers significantly. For example, one study found that thiadiazole derivatives exhibited notable anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. This suggests that the compound may be effective in managing conditions characterized by inflammation .

Cytotoxicity and Anticancer Properties

Cytotoxicity assays have been conducted to evaluate the potential of thiadiazole derivatives as anticancer agents. Certain derivatives were reported to induce apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents. The presence of chlorophenyl and dimethylphenyl groups in this compound may enhance its cytotoxic effects against tumor cells. Molecular docking studies further suggest that this compound can effectively bind to active sites of proteins involved in cancer proliferation and resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

In a recent publication in Heterocycles, researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with similar structures exhibited potent antibacterial activity with MICs ranging from 10 to 50 µg/mL .

Case Study 2: Anti-inflammatory Activity

A comprehensive evaluation of thiazole and thiadiazole derivatives revealed significant anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers following treatment with these compounds, supporting the hypothesis that this compound could be effective in managing inflammatory diseases .

Summary of Biological Activities

Comparison with Similar Compounds

Core Heterocycle Variations

Key Example :

- 2-((4-Amino-5-(3-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(2,6-Dimethylphenyl)Acetamide () Structural Difference: Replaces the 1,2,4-thiadiazole core with a 1,2,4-triazole ring. The triazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Impact: Triazoles generally exhibit improved metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic degradation .

Substituent Modifications on the Aryl Group

Key Examples :

- 2-((3-(2-Chlorophenyl)-1,2,4-Thiadiazol-5-yl)Thio)-N-(2,5-Dimethylphenyl)Acetamide () Structural Difference: The acetamide nitrogen is attached to a 2,5-dimethylphenyl group instead of 2,4-dimethylphenyl. Impact: The shift in methyl group position (2,4 vs.

- 2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(3-Chlorophenyl)Acetamide ()

- Structural Difference : Incorporates a thiophene ring and an allyl group on the triazole core, with a 3-chlorophenyl acetamide substituent.

- Impact : The allyl group may increase lipophilicity, while the thiophene enhances π-π stacking interactions. The 3-chlorophenyl substituent could modify target selectivity compared to the 2-chlorophenyl analog .

Anti-Exudative Activity Comparison

Key Example :

- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives () Structural Difference: Features a furan ring instead of a chlorophenyl group and a triazole core. Activity: In anti-exudative assays, these derivatives (10 mg/kg dose) showed comparable efficacy to diclofenac sodium (8 mg/kg), a standard anti-inflammatory drug. The furan’s oxygen atom likely contributes to hydrogen bonding with cyclooxygenase (COX) enzymes .

Tabulated Comparison of Key Compounds

Critical Analysis of Structural-Activity Relationships (SAR)

- Chlorophenyl Position : The 2-chlorophenyl group in the target compound may provide optimal steric alignment for target binding compared to 3- or 4-chloro analogs, as seen in and .

- Methyl Group Placement : 2,4-Dimethylphenyl (target compound) vs. 2,6-dimethylphenyl () affects molecular symmetry and van der Waals interactions.

- Heterocycle Choice : Thiadiazoles (electron-deficient) vs. triazoles (hydrogen-bond acceptors) influence solubility and target engagement .

Q & A

Q. What are the established synthesis protocols for 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide?

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-thiadiazole core. Key steps include:

- Thiadiazole ring formation : Reacting 2-chlorobenzamide with sulfur-based reagents under controlled temperatures (e.g., 80–100°C).

- Thioether linkage : Coupling the thiadiazole intermediate with a thiol-containing acetamide derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.

- Purification : Chromatography (column or flash) is essential to isolate the final product, as impurities from side reactions (e.g., disulfide formation) are common . Solvents such as DMF or ethanol and bases like K₂CO₃ are critical for maintaining reaction efficiency .

Q. How is the molecular structure of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (e.g., 2-chlorophenyl at δ 7.4–7.6 ppm) and acetamide carbonyl signals (δ ~170 ppm).

- IR spectroscopy : Confirms thioether (C-S-C, ~600–700 cm⁻¹) and amide (N-H stretch, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups.

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (m/z 391.89 for [M+H]⁺) .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in large-scale synthesis?

Advanced optimization includes:

- Continuous flow reactors : Enhance heat/mass transfer for thiadiazole formation, reducing side products .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve thioether bond formation efficiency.

- In-line analytics : Real-time HPLC monitoring detects intermediates, enabling rapid adjustments (e.g., solvent polarity, pH) . Computational tools (e.g., quantum chemical modeling) predict reactive intermediates and guide condition selection .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or impurities. Methodological solutions:

- Purity reassessment : Use HPLC-DAD/ELSD (≥98% purity threshold) to exclude batch-specific impurities .

- Standardized assays : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time).

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 2,4-dimethylphenyl vs. 4-methoxyphenyl) to isolate bioactive motifs .

Q. What computational approaches predict this compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Models electron distribution in the thiadiazole ring, identifying nucleophilic/electrophilic sites for derivatization .

- Molecular docking : Simulates interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on the acetamide moiety’s hydrogen-bonding potential .

- MD simulations : Assess stability of ligand-target complexes over time (≥100 ns trajectories) .

Methodological Considerations

Q. How to design experiments assessing metabolic stability in vitro?

- Hepatocyte incubation : Use primary human hepatocytes (PHHs) with LC-MS/MS to quantify parent compound degradation over 24 hours.

- CYP enzyme inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., P450-Glo™) .

Q. What techniques characterize the compound’s solid-state properties?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable).

- DSC/TGA : Determines melting point (mp) and thermal stability (decomposition temperature) for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.